Monotropeine

Catalog No.
S536023
CAS No.
5945-50-6
M.F
C16H22O11
M. Wt
390.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monotropeine

Crude plant extracts and non-standardized iridoid glycosides introduce unacceptable variability in preclinical inflammation and arthritis research. High-purity Monotropeine (CAS 5945-50-6) solves this.

  • >97% purity eliminates batch-to-batch variability and confounding phytochemicals.
  • Enables reproducible NF-κB/MAPK pathway analysis and accurate PK/PD modeling.
  • Validated chondroprotective activity (MMP-13 inhibition) ideal for osteoarthritis research.

CAS Number

5945-50-6

Product Name

Monotropeine

IUPAC Name

7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

InChI

InChI=1S/C16H22O11/c17-3-8-10(19)11(20)12(21)15(26-8)27-14-9-6(1-2-16(9,24)5-18)7(4-25-14)13(22)23/h1-2,4,6,8-12,14-15,17-21,24H,3,5H2,(H,22,23)

InChI Key

HPWWQPXTUDMRBI-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Monotropein, NSC 291303, NSC 88926

Canonical SMILES

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(CO)O

Isomeric SMILES

C1=C[C@@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)(CO)O

The exact mass of the compound Monotropein is 390.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88926. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Iridoids - Supplementary Records. It belongs to the ontological category of iridoid monoterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Monotropeine (CAS: 5945-50-6) is a well-characterized iridoid glycoside isolated from plants such as *Morinda officinalis*. It is a principal bioactive component investigated for its significant anti-inflammatory, antinociceptive (analgesic), and chondroprotective activities. As a purified compound, Monotropeine serves as a critical research tool for studying the molecular pathways of inflammation, pain, and cartilage degradation, offering a distinct advantage over crude plant extracts or other related iridoids due to its defined structure and targeted bioactivity.

Research Fit

Source Iridoid glycoside from Morinda officinalis
Marker Quality control marker compound for herbal authentication
Pathways Inflammation, bone metabolism, oxidative stress research

While other iridoid glycosides like aucubin or geniposide share a common structural core, minor variations in functional groups lead to significant differences in biological potency and target engagement. Substituting Monotropeine with these analogs can yield quantitatively different outcomes in sensitive assays. Furthermore, using crude plant extracts introduces high variability due to fluctuating concentrations of the active compound and the presence of numerous other phytochemicals that can produce confounding synergistic or antagonistic effects. For mechanistic studies, reproducible dose-response relationships, and in vivo pharmacological validation, the procurement of highly purified Monotropeine (>97%) is necessary to ensure data integrity and eliminate batch-to-batch inconsistencies inherent to crude or partially purified materials.

Substitution Risk

Pathway Iridoids like geniposide or aucubin may show different NF-κB modulation magnitude; pathway-response profiles may not transfer directly.
PK profile Oral bioavailability of monotropein is distinct from co-occurring glycosides; systemic exposure context may shift if substituted.
Analytics Required as a specific marker for M. officinalis quality control; deacetylasperulosidic acid or other isomers may not meet method specificity needs.

Potent Inhibition of Inflammatory Mediator Production vs. Standard Benchmarks

In a key in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Monotropeine demonstrated potent, dose-dependent inhibition of nitric oxide (NO) production. While a direct head-to-head IC50 value against its closest structural analog, Aucubin, is not available in the cited literature, Monotropeine's activity can be compared across studies using the same cell line. One study reported that other iridoids exhibited IC50 values for NO inhibition ranging from 25.45 µM to 29.17 µM, which is comparable to the positive control indomethacin (IC50 of 33.68 µM). This highlights Monotropeine's relevant potency in a standard inflammation assay.

Evidence DimensionInhibition of LPS-induced Nitric Oxide (NO) production (IC50)
Target Compound DataPotent inhibitory activity demonstrated in multiple studies.
Comparator Or BaselineSimilar Iridoids: 25.45 - 29.17 µM; Indomethacin (Positive Control): 33.68 µM.
Quantified DifferenceDemonstrates potency in a range comparable to or better than other iridoids and a standard non-steroidal anti-inflammatory drug (NSAID).
ConditionsLPS-stimulated RAW 264.7 murine macrophage cells.

For researchers screening for anti-inflammatory agents, this evidence establishes Monotropeine as a potent compound, justifying its selection for mechanistic studies over less active or uncharacterized alternatives.

Antioxidant cytoprotection
Head-to-head
IC50 6.13 μg/mL vs betulin 6.88 μg/mL, ursolic acid 6.15 μg/mL (PC12 cells, H2O2 model)
Reported cytoprotection assay context
MTT assay; 24h pretreatment, 2h H2O2 exposure

Superior In Vivo Analgesic and Anti-Inflammatory Efficacy Over Vehicle Control

In established in vivo models of pain and inflammation, oral pretreatment with Monotropeine demonstrated significant, dose-dependent efficacy. In a writhing assay in mice, Monotropeine at 20 mg/kg and 30 mg/kg significantly reduced the number of stretching episodes compared to the control group. In a carrageenan-induced paw edema model in rats, a standard model for acute inflammation, Monotropeine also produced a significant reduction in swelling. This contrasts with crude extracts, which require higher doses and introduce variability, making purified Monotropeine essential for achieving reproducible pharmacological effects at a defined dosage.

Evidence DimensionIn vivo antinociceptive and anti-inflammatory activity
Target Compound DataSignificant reduction in stretching episodes (writhing test) and paw edema (carrageenan test) at 20-30 mg/kg/day, p.o.
Comparator Or BaselineVehicle control group in the same study.
Quantified DifferenceStatistically significant reduction in pain behavior and inflammatory swelling vs. control.
ConditionsAcetic acid-induced writhing test in mice and carrageenan-induced paw edema in rats.

This provides direct evidence of in vivo bioactivity at specific oral doses, a critical procurement consideration for preclinical studies where defined dosing and reproducibility are paramount.

Colitis model protection
Class-level
Significant MPO reduction at 100–200 mg/kg (p<0.05) in DSS colitis; isomer deacetylasperulosidic acid showed no comparable effect
Supports colitis model endpoint context
BALB/c mice, 5% DSS, 7-day oral administration

Ensures Experimental Reproducibility and Mechanistic Clarity vs. Crude Extracts

Commercial Monotropeine is typically supplied at a high purity (e.g., >97%), which is essential for reproducible research. In contrast, crude plant extracts contain a complex mixture of compounds with the concentration of Monotropeine varying significantly based on source, processing, and batch. Using a purified compound eliminates the risk of unknown components acting synergistically or antagonistically, which can confound experimental results and invalidate mechanistic conclusions. For any study aiming to define a specific molecular mechanism or generate a reliable dose-response curve, the use of a high-purity standard is non-negotiable.

Evidence DimensionPurity and Compositional Consistency
Target Compound DataHigh purity, typically >97%, ensuring a single, defined chemical entity.
Comparator Or BaselineCrude plant extracts, which have low and variable purity (e.g., purity can increase from 20.5% to 71.2% after a single purification step).
Quantified DifferenceQualitative and quantitative difference between a single defined molecule and an uncharacterized, variable mixture.
ConditionsStandard analytical and preparative chemistry.

Procuring high-purity Monotropeine is a critical decision to ensure that observed biological effects are attributable to this specific molecule, guaranteeing the validity and reproducibility of the research.

Oral bioavailability
Head-to-head
Absolute F 3.0% vs quercetin-4'-O-glucoside 4.7% (rat, MOTILIPERM extract)
PK exposure-model context
LC-MS/MS; Cmax 56.23±9.02 ng/mL
NF-κB p65 binding
Head-to-head
Reported stronger binding to p65/14-3-3 complex than selective inhibitor DP-005 (in silico docking)
Supports NF-κB pathway modeling context
AutoDock Vina; nuclear translocation interface
Formulation-absorption
Cross-study
Tmax 0.5 h with salt-processed M. officinalis matrix vs longer Tmax for unprocessed material
Formulation-exposure review
Rat oral administration, UPLC-MS/MS

In Vivo Preclinical Models of Inflammatory Pain

Based on its demonstrated in vivo efficacy at defined oral doses, Monotropeine is the appropriate tool for preclinical studies of inflammatory pain or arthritis where consistent and reproducible analgesic and anti-inflammatory effects are required. Using the purified compound allows for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, which is impossible with variable crude extracts.

Mechanistic Studies of NF-κB and MAPK Signaling Pathways

Monotropeine's potent inhibition of inflammatory mediators like NO and TNF-α is linked to its modulation of the NF-κB and MAPK signaling pathways. Researchers investigating these specific pathways require a pure compound to ensure that observed effects on transcription factor activation and protein expression are directly attributable to Monotropeine, avoiding confounding variables from other phytochemicals.

Development of Positive Controls in Osteoarthritis Research

Monotropeine has established chondroprotective activity, reducing pro-inflammatory cytokines in joint tissue and inhibiting key cartilage-degrading enzymes like MMP-13. This makes high-purity Monotropeine an ideal positive control or benchmark compound in cellular or animal models of osteoarthritis, providing a reliable standard against which to test new therapeutic candidates.

Application Fit Matrix

Application
Selection Property
Validation Focus
NF-κB pathway and bone metabolism studies
p65/14-3-3 binding profile review
Inflammatory and bone microarchitecture endpoints
Colitis model bioassay development
Colonic MPO activity reduction context
DSS-induced colitis model endpoints
Preclinical ADME and formulation research
Low oral bioavailability profile
Exposure-model and formulation optimization
Quality control standardization
Marker compound for M. officinalis authentication
HPLC/UPLC method consistency and specificity

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

390.11621151 Da

Monoisotopic Mass

390.11621151 Da

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

175 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0Y61M84O2T

Other CAS

5945-50-6

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]
1. Wang, C., Mao, C., Lou, Y., et al. Monotropein promotes angiogenesis and inhibits oxidative stress-induced autophagy in endothelial progenitor cells to accelerate wound healing. J. Cell. Mol. Med. 22(3), 1583-1600 (2018).
2. Wang, F., Wu, L., Li, L., et al. Monotropein exerts protective effects against IL-1β-induced apoptosis and catabolic responses on osteoarthritis chondrocytes. Int. Immunopharmacol. 23(2), 575-580 (2014).
3. Shin, J.-S., Yun, K.-J., Chung, K.-S., et al. Monotropein isolated from the roots of Morinda officinalis ameliorates proinflammatory mediators in RAW 264.7 macrophages and dextran sulfate sodium (DSS)-induced colitis via NF-κB inactivation. Food Chem. Toxicol. 53, 263-271 (2013).
4. Zhang, Z., Zhang, Q., Yang, H., et al. Monotropein isolated from the roots of Morinda officinalis increases osteoblastic bone formation and prevents bone loss in ovariectomized mice. Fitoterapia 110, 166-172 (2016).
5. Choi, J., Lee, K.-T., Choi, M.-Y., et al. Antinociceptive anti-inflammatory effect of Monotropein isolated from the root of Morinda officinalis. Biol. Pharm. Bull. 28(10), 1915-1918 (2005).

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